Cyclopropyl(3-(isobutylsulfonyl)azetidin-1-yl)methanone
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Overview
Description
Cyclopropyl(3-(isobutylsulfonyl)azetidin-1-yl)methanone is a synthetic organic compound that features a cyclopropyl group, an azetidine ring, and an isobutylsulfonyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Cyclopropyl(3-(isobutylsulfonyl)azetidin-1-yl)methanone typically involves the formation of the azetidine ring followed by the introduction of the cyclopropyl and isobutylsulfonyl groups. One common method involves the cyclization of suitable precursors under controlled conditions. For example, azetidines can be synthesized via anionic or cationic ring-opening polymerization of aziridines . The cyclopropyl group can be introduced through cyclopropanation reactions, while the isobutylsulfonyl group can be added using sulfonylation reactions.
Industrial Production Methods
Industrial production of this compound would likely involve scalable synthetic routes that ensure high yield and purity. This could include the use of continuous flow reactors for the cyclopropanation and sulfonylation steps, as well as advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
Cyclopropyl(3-(isobutylsulfonyl)azetidin-1-yl)methanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically employed.
Substitution: Various nucleophiles and electrophiles can be used under appropriate conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce alcohols or amines.
Scientific Research Applications
Cyclopropyl(3-(isobutylsulfonyl)azetidin-1-yl)methanone has several applications in scientific research:
Biology: The compound may be explored for its potential biological activity, including antimicrobial or anticancer properties.
Medicine: Its unique structure makes it a candidate for drug development, particularly in the design of enzyme inhibitors or receptor modulators.
Industry: The compound can be used in the production of specialty chemicals and advanced materials with specific properties.
Mechanism of Action
The mechanism of action of Cyclopropyl(3-(isobutylsulfonyl)azetidin-1-yl)methanone involves its interaction with molecular targets such as enzymes or receptors. The cyclopropyl and azetidine rings can interact with active sites, potentially inhibiting enzyme activity or modulating receptor function. The isobutylsulfonyl group can enhance the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
Cyclobutyl(3-(isobutylsulfonyl)azetidin-1-yl)methanone: Similar structure but with a cyclobutyl group instead of a cyclopropyl group.
3-(Prop-1-en-2-yl)azetidin-2-one: Contains an azetidine ring but with different substituents.
Uniqueness
Cyclopropyl(3-(isobutylsulfonyl)azetidin-1-yl)methanone is unique due to the presence of the cyclopropyl group, which imparts distinct steric and electronic properties. This can influence its reactivity and interaction with biological targets, making it a valuable compound for research and development.
Properties
IUPAC Name |
cyclopropyl-[3-(2-methylpropylsulfonyl)azetidin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19NO3S/c1-8(2)7-16(14,15)10-5-12(6-10)11(13)9-3-4-9/h8-10H,3-7H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ANHOQWFKOLIINW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CS(=O)(=O)C1CN(C1)C(=O)C2CC2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19NO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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